molecular formula C11H16O B8737747 4-(4-methylphenyl)butan-2-ol

4-(4-methylphenyl)butan-2-ol

Cat. No.: B8737747
M. Wt: 164.24 g/mol
InChI Key: NKPPLBLOQSQAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H16O It is a derivative of butanol, featuring a 4-methylphenyl group attached to the third carbon of the butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-methylphenyl)butan-2-ol can be synthesized through the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This reaction involves the addition of an allyl group to the benzaldehyde, resulting in the formation of the desired alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar allylation reactions. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(4-methylphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(4-Methylphenyl)butan-3-one or 1-(4-Methylphenyl)butanoic acid.

    Reduction: Formation of various butanol derivatives.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

4-(4-methylphenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)butan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.

Comparison with Similar Compounds

4-(4-methylphenyl)butan-2-ol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties.

This article provides a detailed overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4-(4-methylphenyl)butan-2-ol

InChI

InChI=1S/C11H16O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7,10,12H,5,8H2,1-2H3

InChI Key

NKPPLBLOQSQAKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(4-methylphenyl)butan-3-one (11.4 g, 70.3 mmol) in methanol (80 ml) was cooled, followed by adding thereto sodium tetrahydroborate (1.51 g, 40.0 mmol), and the resulting mixture was stirred at 0° C. for 2 hours. The reaction mixture was added to 1N hydrochloric acid, and the methanol was distilled off under reduced pressure and the residue was extracted with ethyl acetate. The extract solution was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure to obtain 11.7 g of 1-(4-methylphenyl)butan-3-ol.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.